Commercial Purity Benchmark: Comparing 1-(Oxolan-3-ylmethyl)piperidin-4-amine (≥98%) to a Structural Analog
When procuring 1-(Oxolan-3-ylmethyl)piperidin-4-amine as a building block for synthesis, the highest verified commercial purity specification is a key differentiator. The target compound is commercially available at a purity of ≥98%, which is superior to the commonly available purity of 95% for the structurally related analog N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 1247197-28-9) [REFS-1, REFS-2]. This higher baseline purity can reduce the need for additional purification steps and minimize the introduction of impurities that could confound biological assay results or complicate downstream synthetic yields.
| Evidence Dimension | Minimum Verified Purity Specification |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 1247197-28-9) at 95% |
| Quantified Difference | +3% (absolute difference in minimum purity) |
| Conditions | Vendor-reported quality control specifications |
Why This Matters
Higher purity of the starting material is directly correlated with fewer side reactions and more reliable, reproducible results in complex, multi-step synthetic sequences.
